![molecular formula C9H7BrFN B1441527 7-Bromo-5-fluoro-3-methyl-1H-indole CAS No. 883001-24-9](/img/structure/B1441527.png)
7-Bromo-5-fluoro-3-methyl-1H-indole
Overview
Description
“7-Bromo-5-fluoro-3-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoro-3-methyl-1H-indole” includes a bromine atom, a fluorine atom, and a methyl group attached to an indole ring . The exact positions of these substituents can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The molecular weight of “7-Bromo-5-fluoro-3-methyl-1H-indole” is 228.06 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information.Scientific Research Applications
Medicinal Chemistry: Metal Complexes and Drug Discovery
Indole-containing metal complexes have been recognized for their significant biological activity. The incorporation of 7-Bromo-5-fluoro-3-methyl-1H-indole into metal complexes can potentially enhance their medicinal applications. These complexes are being explored for their therapeutic potential in the treatment of various types of cancer, Alzheimer’s disease, and cardiovascular diseases .
Oncology: Anti-Breast Cancer Agents
The indole scaffold is crucial in the design of pharmacophores for anti-breast cancer agents. The structural insights of 7-Bromo-5-fluoro-3-methyl-1H-indole derivatives can be pivotal in targeting drug-resistant breast cancer cells, offering a pathway to develop new chemotherapeutics .
Pharmacology: Antihypertensive Drugs
Indole derivatives like 7-Bromo-5-fluoro-3-methyl-1H-indole have been utilized in the synthesis of antihypertensive drugs. These compounds can interact with biological pathways to regulate blood pressure and have been used in the treatment of hypertension .
Sustainable Chemistry: Multicomponent Reactions
The indole moiety is a versatile component in sustainable multicomponent reactions. 7-Bromo-5-fluoro-3-methyl-1H-indole can be used to assemble pharmaceutically interesting scaffolds with potential applications in developing sustainable synthetic methods .
Virology: Anti-Viral Activity
Indole derivatives have shown promise in the treatment of viral infections. Compounds derived from 7-Bromo-5-fluoro-3-methyl-1H-indole could exhibit anti-viral activity against viruses like the hepatitis C virus, providing a basis for the development of new antiviral drugs .
Future Directions
properties
IUPAC Name |
7-bromo-5-fluoro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHXXHZNPGTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694852 | |
Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-3-methyl-1H-indole | |
CAS RN |
883001-24-9 | |
Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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